molecular formula C22H22ClNO3 B11155391 6-chloro-9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11155391
M. Wt: 383.9 g/mol
InChI Key: VMBWGTIKVHDRLM-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazin class, characterized by a fused chromene-oxazine core. Its structure includes:

  • 9-(2,4-Dimethylphenyl) group: Aromatic substituent with steric and electronic effects due to methyl groups at the 2- and 4-positions.
  • 4-Propyl chain: A medium-length alkyl group that may increase lipophilicity compared to shorter chains (e.g., methyl or ethyl).

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

6-chloro-9-(2,4-dimethylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H22ClNO3/c1-4-5-15-9-20(25)27-21-16(15)10-18(23)22-17(21)11-24(12-26-22)19-7-6-13(2)8-14(19)3/h6-10H,4-5,11-12H2,1-3H3

InChI Key

VMBWGTIKVHDRLM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=C(C=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a chloro-substituted chromene derivative under acidic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below highlights key structural differences and similarities with compounds from the evidence:

Compound Name Core Structure Position 4 Substituent Position 9 Substituent Key Properties (Yield, m.p.) Biological Activity
Target Compound Chromeno[8,7-e][1,3]oxazin Propyl 2,4-Dimethylphenyl Not reported in evidence Hypothesized antiviral¹
4-(4-Methoxyphenyl)-9-(4-Methylbenzyl)-Chromeno[8,7-e][1,3]oxazin-2-one Chromeno[8,7-e][1,3]oxazin 4-Methoxyphenyl 4-Methylbenzyl Not reported Unknown
9-(4-Chlorobenzyl)-2-Phenyl-Chromeno[8,7-e][1,3]oxazin-4(8H)-one (6l) Chromeno[8,7-e][1,3]oxazin Phenyl 4-Chlorobenzyl 41% yield, m.p. 171–180°C Antiviral, anti-phytopathogenic
9-(4-Ethylphenyl)-4-Methyl-Chromeno[8,7-e][1,3]oxazin-2-one Chromeno[8,7-e][1,3]oxazin Methyl 4-Ethylphenyl Not reported Unknown
4-Chloro-9-(2-Chlorobenzylidene)-Chromeno[2,3-d]pyrimidine Derivatives Chromeno[2,3-d]pyrimidine Chloro 2-Chlorobenzylidene Synthesized via PCl₅/POCl₃ chlorination Hydrazine derivatives under study

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl at position 6 in the target compound vs. 4-chlorobenzyl in 6l ) may enhance binding to biological targets. Aromatic substituents: The 2,4-dimethylphenyl group introduces steric bulk and moderate electron-donating effects, contrasting with 4-chlorobenzyl (electron-withdrawing) in 6l .

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